molecular formula C25H25N5O2S B2453711 N-(2,5-diethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide CAS No. 1112300-54-5

N-(2,5-diethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide

Cat. No. B2453711
CAS RN: 1112300-54-5
M. Wt: 459.57
InChI Key: NPFHMDNITHTBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-diethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune system. TAK-659 is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical N-(2,5-diethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide is part of a broader class of compounds that have been synthesized and studied for various properties. For example, Wagner et al. (1993) synthesized a range of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, demonstrating antianaphylactic activity. These compounds were synthesized using reactions involving 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids and other chemicals (Wagner et al., 1993). Similarly, Bakhite et al. (2005) synthesized a range of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and related compounds, exploring their use as synthons for other chemical structures (Bakhite et al., 2005).

Pharmacological Potential

The pharmacological potential of related compounds has been a topic of interest. For instance, Hung et al. (2014) synthesized and tested several thieno[2,3-b]pyridines-2-carboxamides derivatives for their antiproliferative activity against various cell lines. They found specific compounds in this class to exhibit significant activity, especially against melanoma and breast cancer cell lines (Hung et al., 2014). Another study by van Rensburg et al. (2017) investigated the structure-activity relationships of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, noting their antiproliferative properties and effects on enzymes like phospholipase C (van Rensburg et al., 2017).

properties

IUPAC Name

3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-16-4-7-19(8-5-16)13-26-24(32)20-9-11-22-28-29-25(30(22)14-20)33-15-23(31)27-21-10-6-17(2)18(3)12-21/h4-12,14H,13,15H2,1-3H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFHMDNITHTBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.